O-alkylglycerolipid

Description

Properties

CAS No. |

131024-84-5 |

|---|---|

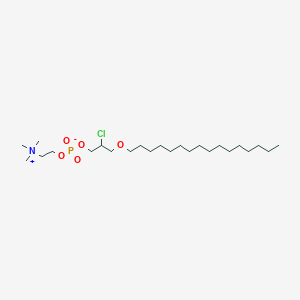

Molecular Formula |

C24H51ClNO5P |

Molecular Weight |

500.1 g/mol |

IUPAC Name |

(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3 |

InChI Key |

QWOGUZHVBMCFPK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |

Other CAS No. |

131024-84-5 |

Synonyms |

1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine 1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine OCDPC |

Origin of Product |

United States |

Structural Characterization and Analog Diversity

Core Glycerol (B35011) Backbone and Alkyl Chain Variations

The fundamental structure of O-alkylglycerolipids is built upon a three-carbon glycerol backbone.

sn-1 Configuration Predominance

A defining characteristic of O-alkylglycerolipids is the predominant attachment of the alkyl substituent at the sn-1 position of the glycerol backbone. wikipedia.orgwordpress.com This stereospecific configuration is crucial for their biological function and interaction within cellular membranes.

Aliphatic Chain Length and Saturation Heterogeneity (e.g., C16:0, C18:0, C18:1)

The alkyl chains in O-alkylglycerolipids exhibit heterogeneity in both their length and degree of saturation. The most prevalent O-alkyl ether-linked chains are typically 16:0 (palmitic acid), 18:0 (stearic acid), and 18:1 (oleic acid) aliphatic groupings. wordpress.com While these saturated and monounsaturated chains are predominant, other chain lengths, varying degrees of unsaturation, and occasionally branched-chains can also be found as minor components. wordpress.com

Table 1: Common Aliphatic Chain Variations in O-Alkylglycerolipids

| Chain Length and Saturation | Common Name (Parent Fatty Acid) | PubChem CID (Parent Fatty Acid) |

| C16:0 | Palmitic acid / Hexadecanoic acid | 985 wikipedia.orgflybase.orgfrontiersin.org |

| C18:0 | Stearic acid / Octadecanoic acid | 5281 frontiersin.orgnih.gov |

| C18:1 | Oleic acid | 444738 frontiersin.orgnih.govciteab.comuniovi.es |

O-Alkyl versus O-Alkenyl (Plasmalogen) Analogues

Naturally occurring ether lipids are broadly categorized into those containing O-alkyl or O-alk-1-enyl groupings. wordpress.com O-alkylglycerolipids, often referred to as plasmanyl lipids, possess an alkyl moiety at the sn-1 position connected by a stable ether bond. wikipedia.org In contrast, O-alkenylglycerolipids, known as plasmalogens, are distinguished by an alkenyl moiety at the sn-1 position, which is linked by a vinyl ether bond. wikipedia.orgwordpress.com Plasmalogens constitute a distinct subclass of glycerophospholipids due to this characteristic vinyl ether linkage. researchgate.net

Vinyl Ether Linkages in Plasmalogens

The defining structural feature of plasmalogens is the vinyl ether linkage at the sn-1 position of the glycerol backbone. researchgate.netnih.govmed-life.caoup.comresearchgate.net This unique bond, a cis double bond adjacent to the ether bridge, confers specific chemical properties to plasmalogens. wordpress.com Notably, the vinyl ether bond is highly susceptible to attack by reactive oxygen species (ROS), suggesting that plasmalogens play a role as physiological antioxidants by serving as a sacrificial trap for free radicals and singlet oxygen. researchgate.netnih.govoup.com

Table 2: Comparison of O-Alkyl and O-Alkenyl Glycerolipids

| Feature | O-Alkylglycerolipids (Plasmanyls) | O-Alkenylglycerolipids (Plasmalogens) |

| Linkage at sn-1 position | Ether bond (alkyl moiety) wikipedia.orgwordpress.com | Vinyl ether linkage (alkenyl moiety) wikipedia.orgwordpress.comresearchgate.netnih.govmed-life.caoup.comresearchgate.net |

| Common Occurrence | Plasmanylcholines wordpress.com | Plasmenylethanolamines (predominantly), Plasmenylcholines (in heart) wikipedia.orgwordpress.com |

| Reactivity of sn-1 linkage | Less reactive | Highly reactive with ROS (antioxidant properties) researchgate.netnih.govoup.com |

Phospholipid Head Group Variations (e.g., choline (B1196258), ethanolamine)

In mammalian cells, the ether linkages within phospholipids (B1166683) are almost exclusively found in the choline and ethanolamine (B43304) glycerolipid classes. wordpress.com Phospholipids, in general, feature a phosphate (B84403) group that is further linked to a hydrophilic head group, which dictates the specific type of phospholipid. creative-proteomics.comaocs.org Common head groups include choline and ethanolamine, leading to the formation of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) derivatives, respectively. creative-proteomics.comaocs.orgresearchgate.net Plasmalogens are similarly categorized by their head group, predominantly as PC plasmalogens (plasmenylcholines) and PE plasmalogens (plasmenylethanolamines). wikipedia.org While plasmanylcholines typically represent the majority of O-alkyl moieties, plasmenylethanolamines are primarily associated with the O-alk-1-enyl grouping, with the notable exception of the heart where plasmenylcholines are more abundant. wordpress.com Other head groups like serine and inositol (B14025) can also be found in broader phospholipid contexts. creative-proteomics.comresearchgate.net

Table 3: Phospholipid Head Group Variations in O-Alkylglycerolipids

| Head Group | Associated Phospholipid Class (Example) | PubChem CID (Head Group) |

| Choline | Phosphatidylcholine (PC), Plasmenylcholine (B1250302) | 305 wikipedia.orguni.lu |

| Ethanolamine | Phosphatidylethanolamine (PE), Plasmenylethanolamine | 700 bmrb.iofishersci.dkmpg.denih.govnih.gov |

| Serine | Phosphatidylserine (PS) | 5959 |

| Inositol | Phosphatidylinositol (PI) | 892 |

Neutral O-Alkylglycerolipid Forms (e.g., alkyldiacylglycerols, alkylacylglycerols)

Table 4: Neutral this compound Forms

| Form | Analog of | PubChem CID (General Class) |

| Alkyldiacylglycerols | Triacylglycerols | No single CID perflavory.comlipidmaps.orglipidmaps.org |

| Alkylacylglycerols | Diacylglycerols | No specific CID |

Biosynthesis Pathways of O Alkylglycerolipids

Initial Steps in Peroxisomes

The foundational steps in O-alkylglycerolipid biosynthesis are localized within peroxisomes frontiersin.orgresearchgate.netresearchgate.netnih.govgenome.jp. These organelles are crucial for the initial formation of the ether linkage. The process involves two key peroxisomal enzymes: Dihydroxyacetone-Phosphate Acyltransferase (DHAP-AT) and Alkyl-Dihydroxyacetone-Phosphate Synthase (ADPS/AGPS) frontiersin.orgresearchgate.net.

Dihydroxyacetone-Phosphate Acyltransferase (DHAPAT), also recognized as Glyceronephosphate O-acyltransferase (GNPAT), catalyzes the first and essential step in the ether lipid biosynthetic pathway frontiersin.orgresearchgate.netresearchgate.netnih.govuniprot.orgebi.ac.uk. This enzyme facilitates the acylation of dihydroxyacetone phosphate (B84403) (DHAP) at the sn-1 position, leading to the formation of 1-acyl-dihydroxyacetone phosphate (1-acyl-DHAP) frontiersin.orgresearchgate.netresearchgate.netnih.govuniprot.org. The reaction involves dihydroxyacetone phosphate and an acyl-CoA, yielding a 1-acylglycerone 3-phosphate and Coenzyme A (CoA) uniprot.org. DHAPAT is a membrane-associated enzyme found on the luminal side of peroxisomes nih.govuniprot.org. Research in Saccharomyces cerevisiae has characterized DHAPAT activity with a Michaelis constant (Km) of 1.27 mM and a maximum reaction rate (Vmax) of 5.9 nmol/min/mg of protein, exhibiting an optimal pH of 7.4 nih.gov. Genetic mutations in GNPAT have been linked to significantly reduced levels of plasmalogens researchgate.net.

Table 1: Dihydroxyacetone-Phosphate Acyltransferase (DHAPAT) Activity Parameters

| Parameter | Value (Saccharomyces cerevisiae) | Citation |

| Km (DHAP) | 1.27 mM | nih.gov |

| Vmax | 5.9 nmol/min/mg protein | nih.gov |

| pH Optimum | 7.4 | nih.gov |

Following the initial acylation, Alkyl-Dihydroxyacetone-Phosphate Synthase (ADPS or AGPS) catalyzes the crucial step of introducing the ether linkage frontiersin.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov. This enzyme is responsible for replacing the acyl chain of 1-acyl-DHAP with a long-chain fatty alcohol, resulting in the synthesis of 1-O-alkyl-glycerone 3-phosphate (alkyl-DHAP) frontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov. This particular reaction is considered a committed step in the biosynthesis of ether glycerophospholipids nih.gov. ADPS is a flavin adenine (B156593) dinucleotide (FAD)-dependent flavoenzyme, with FAD serving as an essential cofactor that directly participates in the catalytic process researchgate.netnih.govnih.gov. During the reaction, the flavin moiety is reduced upon incubation with the substrate 1-acyl-DHAP, indicating an oxidation of the substrate in this initial phase. The subsequent addition of a fatty alcohol leads to the efficient reoxidation of the flavin nih.gov. The primary substrates for this enzyme are 1-acyl-glycerone 3-phosphate and a long-chain alcohol, producing an alkyl-glycerone 3-phosphate and a long-chain acid anion wikipedia.org. ADPS is predominantly localized in peroxisomes frontiersin.orgresearchgate.netnih.govnih.govnih.govebi.ac.uknih.gov. However, some studies suggest a bimodal distribution, with activity also observed in microsomal fractions, potentially indicating the involvement of two distinct synthases in rat liver nih.gov. Impaired import of AGPS into peroxisomes, often due to mutations in PEX7, leads to significant reductions in plasmalogen biosynthesis researchgate.netresearchgate.net.

Involvement of Microsomal Enzymes

Fatty acyl-CoA reductase (FAR), which includes isoforms like FAR1 and FAR2, is crucial for supplying the fatty alcohols necessary for the formation of ether-linked alkyl bonds researchgate.netnih.gov. This enzyme catalyzes the NADPH-dependent reduction of a fatty acyl-CoA to its corresponding long-chain fatty alcohol researchgate.netnih.govnih.govuniprot.orgmdpi.com. FAR activity is observed to be elevated in cells deficient in plasmalogens, and its levels can be restored upon plasmalogen supplementation, indicating a negative feedback regulatory mechanism that senses cellular plasmalogen levels nih.gov. FAR is localized on the cytoplasmic aspect of the peroxisomal membrane and is also inserted into the ER frontiersin.orgresearchgate.net. The catalytic activity involves a long-chain fatty acyl-CoA, NADPH, and hydrogen ions (H+), yielding a long-chain primary fatty alcohol, NADP+, and CoA uniprot.org.

Table 2: Fatty Acyl-CoA Reductase (FAR) Activity

| Substrates | Products | Cofactor | Localization | Citation |

| Long-chain fatty acyl-CoA, NADPH, H+ | Long-chain primary fatty alcohol, NADP+, CoA | NADPH | Peroxisomal membrane, Endoplasmic Reticulum | researchgate.netnih.govuniprot.org |

Enzymatic Formation of O-Alkyl Bonds

The core enzymatic step for O-alkyl bond formation is catalyzed by alkyl-dihydroxyacetone-phosphate synthase (ADPS/AGPS) within peroxisomes frontiersin.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov. This enzyme facilitates the exchange of the acyl group of 1-acyl-DHAP for a long-chain fatty alcohol, thereby establishing the characteristic ether linkage frontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov. The mechanism involves the formation of a covalent intermediate between acyl-DHAP and the FAD cofactor of the enzyme researchgate.net. The reduction of the FAD flavin moiety during this process indicates that the substrate, acyl-DHAP, is oxidized in the initial phase of the reaction. Subsequently, the addition of a fatty alcohol leads to the reoxidation of the flavin nih.gov. Following this, 1-O-alkyl-glycerone 3-phosphate (alkyl-DHAP) is enzymatically reduced by an NADPH-dependent alkyl/acyl-DHAP reductase to form 1-alkyl-glycerol-3-phosphate (1-alkyl-G3P) frontiersin.orgnih.govnih.gov. This reductase activity has been identified in both peroxisomal and microsomal fractions frontiersin.org.

Precursor Utilization and Conversion

The intermediate 1-alkyl-glycerol-3-phosphate (1-alkyl-G3P) is a critical and obligate precursor for the synthesis of all ether phospholipids (B1166683) nih.govnih.gov. Subsequent enzymatic modifications to this precursor occur primarily in the endoplasmic reticulum researchgate.net. These steps include the addition of an acyl group at the sn-2 position of the glycerol (B35011) backbone, the desaturation of the alkyl group to form an alkenyl group (leading to plasmalogens), and the attachment of various head groups, such as choline (B1196258) or ethanolamine (B43304) researchgate.net.

Specifically, the formation of 1-alkyl-2-acyl-sn-glycero-3-phosphorylethanolamines from 1-alkyl-2-acyl-sn-glycerols and CDP-ethanolamine is catalyzed by an ethanolaminephosphotransferase present in the microsomal fraction of rat brain xn--d1ahakv.xn--p1ainih.gov. This reaction supports the inclusion of 1-alkyl-2-acyl-sn-glycero-3-phosphorylethanolamine as a direct precursor for ethanolamine plasmalogens (1-alk-1'-enyl-2-acyl-sn-glycero-3-phosphorylethanolamines) dntb.gov.uaxn--d1ahakv.xn--p1ainih.gov. Furthermore, 1-O-alkyl-2-acyl-sn-glycero-3-phosphorylcholine has been identified as a precursor for the potent signaling lipid, platelet-activating factor (PAF) nih.gov.

Pathways Leading to Plasmalogen Synthesis

The biosynthesis of plasmalogens commences in the peroxisomal matrix, where two key enzymes, glycerone phosphate acyl transferase (GNPAT) and alkyl-glycerone phosphate synthase (AGPS), operate in close association to enhance efficiency wikipedia.orgfrontiersin.org. The primary precursor for plasmalogen synthesis in animals is dihydroxyacetone phosphate (DHAP) wikipedia.orgfrontiersin.orgmdpi.comontosight.ai.

The pathway can be delineated into several sequential steps:

Initial Acylation : The first committed step is catalyzed by GNPAT, which acylates DHAP at the sn-1 position, yielding 1-O-acyl DHAP wikipedia.orgfrontiersin.org.

Ether Bond Formation : Subsequently, AGPS facilitates the exchange of the acyl group for a long-chain fatty alcohol, forming the ether bond and producing 1-alkyldihydroxyacetone phosphate (alkyldHAP) wikipedia.orgontosight.ai. Fatty acyl-CoA reductase (Far1) is responsible for providing the necessary fatty alcohol, and its activity is considered a rate-limiting step in plasmalogen biosynthesis frontiersin.orgfrontiersin.org.

Reduction : The alkyldHAP is then reduced to 1-O-alkyl-2-hydroxy-sn-glycerophosphate (GPA) by an acyl/alkyl-dihydroxyacetone phosphate reductase (AADHAP-R), an enzyme found in both peroxisomal and endoplasmic reticulum membranes wikipedia.orgfrontiersin.org.

Acylation and Dephosphorylation : All subsequent modifications occur in the endoplasmic reticulum. An acyl group is added at the sn-2 position by an alkyl/acyl GPA acyltransferase, and the phosphate group is subsequently removed by a phosphatidic acid phosphatase, leading to the formation of 1-O-alkyl-2-acyl-sn-glycerol wikipedia.org.

Head Group Addition : Using CDP-ethanolamine, an ethanolamine phosphotransferase (EPT) forms 1-O-alkyl-2-acyl-sn-GPEtn, also known as plasmanylethanolamine wikipedia.orgfrontiersin.orgfrontiersin.org.

Vinyl Ether Bond Formation : The final and defining step in plasmalogen synthesis is the introduction of the vinyl ether bond. This is achieved by the dehydrogenation at the 1- and 2-positions of the alkyl group, catalyzed by plasmanylethanolamine desaturase wikipedia.orgmdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net.

Table 1: Key Enzymes and Substrates in Early Plasmalogen Biosynthesis

| Enzyme | Substrate | Product | Cellular Location |

| Glycerone phosphate acyl transferase (GNPAT) | Dihydroxyacetone phosphate (DHAP) | 1-O-acyl DHAP | Peroxisomal matrix wikipedia.orgfrontiersin.org |

| Alkyl-glycerone phosphate synthase (AGPS) | 1-O-acyl DHAP | 1-alkyldihydroxyacetone phosphate (alkyldHAP) | Peroxisomal matrix wikipedia.orgontosight.ai |

| Acyl/alkyl-dihydroxyacetone phosphate reductase (AADHAP-R) | 1-alkyldihydroxyacetone phosphate (alkyldHAP) | 1-O-alkyl-2-hydroxy-sn-glycerophosphate (GPA) | Peroxisomes, ER wikipedia.orgfrontiersin.org |

Alkyl Desaturase Activity and its Molecular Characterization

The formation of the characteristic vinyl ether bond in plasmalogens is the ultimate step in their biosynthesis, catalyzed by an alkyl desaturase. This enzyme facilitates the dehydrogenation at the sn-1 and sn-2 positions of the alkyl chain, converting an alkyl ether to a vinyl ether wikipedia.org.

For many years, the specific enzyme responsible for this crucial desaturation in mammals remained elusive, often described as a "predicted unstable membrane enzyme" frontiersin.orgnih.govresearchgate.net. However, significant research findings have led to its molecular characterization. In bacteria, specifically Myxobacteria, the enzyme responsible for this step was identified as CarF wikipedia.orgfrontiersin.orgnih.gov. Subsequently, its human homolog, transmembrane protein 189 (TMEM189), also known as plasmanylethanolamine desaturase 1 (PEDS1), was identified wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov.

Studies involving the knockout of the TMEM189 gene in human cell lines demonstrated a deficiency in plasmalogen production, unequivocally confirming its role in catalyzing the final step of plasmalogen synthesis in human cells frontiersin.orgnih.gov. PEDS1 catalyzes the conversion of plasmanylethanolamine (PlaEtn) to plasmenylethanolamine (PlsEtn), a reaction that requires both oxygen and NADPH as cofactors, and is also dependent on cytochrome b5 mdpi.comresearchgate.net. This aerobic desaturation mechanism contrasts with anaerobic pathways found in some bacteria acs.org.

Table 2: Alkyl Desaturase and its Activity

| Enzyme/Gene Name | Organism | Substrate | Product | Cofactors Required | Role |

| CarF | Bacteria (Myxobacteria) | Alkyl ether-linked lipid | Vinyl ether-linked lipid | Oxygen, electron transport system wikipedia.org | Catalyzes final vinyl ether bond formation wikipedia.org |

| TMEM189 / PEDS1 (Plasmanylethanolamine desaturase 1) | Humans, Animals | Plasmanylethanolamine (PlaEtn) | Plasmenylethanolamine (PlsEtn) | Oxygen, NADPH, Cytochrome b5 mdpi.comresearchgate.net | Catalyzes final vinyl ether bond formation wikipedia.orgfrontiersin.orgnih.gov |

Choline Plasmalogen Formation from Ethanolamine Plasmalogens

While ethanolamine plasmalogens are the most abundant forms in many tissues, choline plasmalogens are also crucial, particularly in the heart and smooth muscle frontiersin.orgmdpi.com. Choline plasmalogens can be formed through the modification of existing ethanolamine plasmalogens, rather than solely through de novo synthesis from initial precursors wikipedia.orgnih.govwordpress.com.

One established route involves the hydrolysis of ethanolamine plasmalogens to 1-O-(1Z-alkenyl)-2-acyl-sn-glycerol. This intermediate can then be acted upon by choline phosphotransferase in the presence of CDP-choline to yield plasmenylcholine (B1250302) wikipedia.org.

Another proposed pathway, particularly observed in neuronal cell cultures, is the methylation of ethanolamine plasmalogens. Studies have shown that choline plasmalogens can be labeled after cells are incubated with tritiated ethanolamine or methionine, suggesting a methylation pathway nih.govwordpress.com.

Furthermore, other enzymatic reactions can lead to the replacement of the ethanolamine moiety with choline. These include the action of phospholipase C, the reverse reaction of ethanolamine phosphotransferase, and phospholipase D wordpress.com. These interconversion pathways highlight the dynamic nature of plasmalogen metabolism and the ability of cells to modify existing ether lipids to meet specific functional requirements.

De Novo Biosynthesis Routes

The de novo biosynthesis pathway is the primary mechanism by which O-alkylglycerolipids, including plasmalogens, are generated in mammalian cells, as opposed to being primarily obtained from dietary intake mdpi.com. This route ensures a continuous supply of these essential membrane components.

The de novo synthesis of plasmalogens is initiated in the peroxisomes and completed in the endoplasmic reticulum, reflecting a coordinated effort between these organelles wikipedia.orgfrontiersin.orgmdpi.comontosight.aifrontiersin.org. The initial steps involve the formation of the ether bond, a defining characteristic that distinguishes O-alkylglycerolipids from diacyl lipids ontosight.aiwordpress.com.

The pathway fundamentally begins with dihydroxyacetone phosphate (DHAP). As detailed in Section 3.5, DHAP is first acylated by GNPAT, and then the acyl group is replaced by a long-chain fatty alcohol via AGPS, forming the ether linkage. The subsequent reduction, acylation, and head group additions occur sequentially, culminating in the formation of plasmanylethanolamine, which is then desaturated to plasmenylethanolamine wikipedia.orgmdpi.comontosight.aifrontiersin.org. The fatty alcohol required for the ether bond formation is produced by fatty acyl-CoA reductase (Far1), an enzyme anchored to the peroxisomal membrane's cytoplasmic face frontiersin.org.

This de novo pathway is tightly regulated and involves the coordinated action of several enzymes, ensuring the proper synthesis and cellular levels of these critical lipids ontosight.aifrontiersin.org.

Table 3: Overview of De Novo Plasmalogen Biosynthesis Steps and Locations

| Step | Key Enzyme(s) | Location | Outcome |

| Ether bond formation (initial) | GNPAT, AGPS, Far1 | Peroxisomes wikipedia.orgfrontiersin.orgfrontiersin.orgwordpress.com | Formation of 1-alkyldihydroxyacetone phosphate |

| Reduction and Acylation | Acyl/alkyl-DHAP reductase, Alkyl/acyl GPA acyltransferase, Phosphatidic acid phosphatase | ER wikipedia.orgfrontiersin.org | Formation of 1-O-alkyl-2-acyl-sn-glycerol |

| Head group addition | Ethanolamine phosphotransferase (EPT) | ER wikipedia.orgfrontiersin.orgfrontiersin.org | Formation of 1-O-alkyl-2-acyl-sn-GPEtn (plasmanylethanolamine) |

| Vinyl ether bond formation (final) | Plasmanylethanolamine desaturase (PEDS1/TMEM189) | ER wikipedia.orgmdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net | Formation of Plasmenylethanolamine (PlsEtn) |

Metabolic Pathways and Turnover of O Alkylglycerolipids

Catabolic Enzymes and Mechanisms

The catabolism of O-alkylglycerolipids is mediated by specific enzymes that cleave the ether bond, leading to the degradation of these lipids. Understanding these enzymatic mechanisms is crucial for comprehending their turnover and physiological roles.

Alkylglycerol monooxygenase (AGMO), also known as TMEM195, is the only known enzyme capable of cleaving the O-alkyl ether bond at the sn-1 position of free alkylglycerols and lyso-alkylglycerophospholipids (such as lyso-alkylglycerophosphocholine and lyso-alkylglycerophosphoethanolamine). nih.govontosight.ai This enzyme is located in the endoplasmic reticulum and requires molecular oxygen and tetrahydrobiopterin (B1682763) (H4biopterin) as an essential cofactor for its activity. nih.govontosight.airesearchgate.net The reaction catalyzed by AGMO produces a fatty aldehyde and glycerol (B35011). ontosight.ai

AGMO's activity is vital for maintaining cellular membrane homeostasis by regulating ether lipid levels. ontosight.ai Disruptions in AGMO activity, potentially due to tetrahydrobiopterin deficiency, can lead to altered lipid profiles. researchgate.net Research indicates that AGMO expression can be detected in various tissues, including adipose tissue, and its manipulation in macrophages can significantly alter the cellular lipidome. researchgate.netjensenlab.org Alkylglycerolipids, the preferred substrates of AGMO, have been shown to accumulate in mature adipocytes. researchgate.netjensenlab.org Beyond its role in lipid metabolism, AGMO has been identified as a regulator of canonical Wnt signaling, which is crucial for embryonic development, including left-right patterning. nih.govnorwichresearchpark.ac.uk Mutational analysis has demonstrated that this function is dependent on AGMO's monooxygenase activity. nih.gov

Phospholipase D (PLD) enzymes catalyze the hydrolysis of membrane phospholipids (B1166683), producing phosphatidic acid (PA) and a free headgroup. babraham.ac.ukaocs.org While PLD typically hydrolyzes ester-linked glycerophospholipids, certain PLD activities have been shown to act on ether-linked glycerophospholipids. For instance, studies in MDCK cells have demonstrated that PLD, upon activation via the Protein Kinase C (PKC) pathway, selectively catalyzes the degradation of the ether-linked glycerophospholipid subclass. nih.gov In contrast, G-protein regulatory PLD activity appears to preferentially hydrolyze ester-linked subclasses. nih.gov This selective hydrolysis suggests a significant role for PLD in cellular signal transduction under both physiological and pathological conditions. nih.gov In some organisms, like Dictyostelium, PLD has been observed to primarily hydrolyze ether phospholipids, particularly phosphatidylethanolamine (B1630911) (PtdEtn) ether lipids. babraham.ac.uk

Remodeling Pathways of Ether Lipids

Ether lipids undergo remodeling pathways, which are partially shared with their ester lipid analogs, allowing for the interconversion and modification of different ether lipid species. frontiersin.org These pathways are crucial for adapting membrane composition to cellular needs. The initial steps of ether lipid biosynthesis occur in peroxisomes, where dihydroxyacetone phosphate (B84403) (DHAP) is acylated by glyceronephosphate O-acyltransferase (GNPAT) to yield acyl-DHAP. frontiersin.orgnih.govbiorxiv.orgmdpi.com Subsequently, alkylglycerone phosphate synthase (AGPS) replaces the acyl group at the sn-1 position with a fatty alcohol, forming alkyl-DHAP, the first ether lipid precursor. frontiersin.orgnih.govbiorxiv.orgmdpi.com Fatty alcohols are primarily supplied by fatty acyl-CoA reductase 1 (FAR1). frontiersin.orgbiorxiv.orgwordpress.com

After these peroxisomal steps, alkyl-DHAP is reduced to alkyl-lysophosphatidic acid (alkyl-LPA) and transported to the endoplasmic reticulum (ER) for further processing. mdpi.com In the ER, alkyl-LPA is dephosphorylated and acylated at the sn-2 position to form alkylacylglycerol (AAG). mdpi.com Enzymes like ethanolamine (B43304) phosphotransferase (EPT1) then add a phosphatidylethanolamine (PE) group to AAG, producing alkyl-PE (plasmanyl-PE). mdpi.com Plasmalogens, which contain a vinyl-ether bond, are formed when TMEM189 desaturates the ether bond at sn-1 of alkyl-PE. mdpi.com Phosphatidylcholine (PC)-containing plasmalogens are thought to be derived from plasmenyl-PE through the removal of the phosphoethanolamine group by phospholipase C, yielding 1-alkenyl-2-acyl-sn-glycerol, which then serves as a substrate for choline (B1196258) phosphotransferase 1 (CHPT1) or related enzymes. mdpi.com

Remodeling pathways also involve the selective enrichment of sn-2 hydroxyl groups with polyunsaturated fatty acids (PUFA) through deacylation-reacylation cycles, involving phospholipase A2, long-chain fatty acid:CoASH ligase, and acyl transferase. tandfonline.com For instance, polyunsaturated fatty acid-enriched PE can be methylated to PC or converted into a 1-alkyl ether lipid by hexadecanol (B772) insertion. tandfonline.com

Intermediary Metabolites and Their Fates

Intermediary metabolism refers to the sum of essential intracellular chemical processes and pathways by which nutritive material is converted into cellular components and energy. sajaa.co.zauc.ptnih.gov In the context of O-alkylglycerolipid metabolism, several key intermediary metabolites are generated, and their fates are critical for maintaining cellular function.

One significant intermediary metabolite is fatty aldehyde, produced by the catabolism of ether glycerolipids by AGMO. ontosight.aicore.ac.uk These fatty aldehydes are then typically converted to fatty acids by fatty aldehyde dehydrogenase (FALDH, also known as ALDH3A2). core.ac.ukresearchgate.net However, they can also be reduced back to fatty alcohols. wordpress.comresearchgate.net

Another important group of intermediates are 1-O-alkylglycerols (AGs). These serve as the backbone for ether glycerolipids and can accumulate under certain conditions, as seen in Sjögren-Larsson syndrome (SLS). nih.gov

The flow of these metabolites through various pathways is tightly regulated. For example, the fatty alcohols, which are precursors for ether lipids, can also be used for the synthesis of wax esters. researchgate.netnih.gov The balance between these pathways determines the ultimate fate of these intermediates.

Aberrant Metabolism in Specific Cellular Contexts

Aberrant this compound metabolism has been linked to various pathological conditions and cellular dysfunctions. researchgate.netfrontiersin.org Understanding these deviations from normal metabolic processes is key to elucidating disease mechanisms.

A prominent example of aberrant this compound metabolism is observed in Sjögren-Larsson syndrome (SLS), an inherited metabolic disease caused by mutations in the ALDH3A2 gene, leading to deficient fatty aldehyde dehydrogenase (FALDH) activity. core.ac.ukresearchgate.netnih.govnih.gov This deficiency results in impaired oxidation and accumulation of fatty aldehydes and alcohols. researchgate.netnih.govnih.gov

In SLS patients, particularly in stratum corneum, saturated 1-O-alkylglycerols (AGs) are significantly increased (up to 97-fold). nih.gov This accumulation is consistent with the diversion of excess fatty alcohols into the biosynthesis of neutral ether glycerolipids, such as 1-O-alkyl-diacylglycerol, as demonstrated in cultured SLS keratinocytes. researchgate.netnih.govnih.gov While fatty alcohols are substrates for both ether glycerolipid synthesis and wax ester formation, in SLS keratinocytes, they are largely used for the synthesis of neutral ether glycerolipids and wax esters, both of which accumulate. researchgate.netnih.gov This diversion and accumulation of ether glycerolipids and wax esters are believed to contribute to the pathogenesis of ichthyosis, a characteristic symptom of SLS. nih.govnih.gov The accumulation of fatty alcohols can also induce the biosynthesis of ether lipids in other tissues, such as the brain of SLS patients. researchgate.net

Enzymology of O Alkylglycerolipid Metabolism

Enzymes Involved in Ether Bond Cleavage and Remodeling

Base Exchange Reactions in O-Alkylglycerolipid Synthesis

Base exchange reactions play a role in the synthesis of O-alkylglycerolipids, including plasmalogens, particularly in the brain. Early research demonstrated that microsomal fractions from rat brain could utilize base-exchange mechanisms to incorporate labeled L-serine or ethanolamine (B43304) into plasmalogen derivatives and O-alkyl glycerolipids nih.govjst.go.jpscispace.comresearchsolutions.com. This process involves the exchange of the polar head group of a phospholipid without the hydrolysis of the phosphodiester bond, driven by specific base-exchange enzymes capes.gov.br. Such reactions contribute to the diversity and remodeling of ether lipid species within cellular membranes.

Integral Membrane Protein Nature of Enzymes

A defining characteristic of many enzymes involved in this compound metabolism is their nature as integral membrane proteins nih.gov. This membrane association is critical for their function, as lipid substrates are inherently hydrophobic and reside within cellular membranes. For instance, alkylglycerol monooxygenase (AGMO), a key enzyme in the catabolism of ether lipids, is an exceptionally labile integral membrane protein located in the endoplasmic reticulum pnas.orgresearchgate.netmdpi.comuniprot.org. Its membrane-bound nature has historically made its purification challenging pnas.orgresearchgate.net. Similarly, the initial enzymes in ether lipid biosynthesis, such as glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS), are associated with peroxisomal membranes biorxiv.orgknaw.nlfrontiersin.org. This localization facilitates the sequential processing of lipid precursors within these organelles before their transport to the ER for further modification researchgate.net. The membrane topology of these enzymes is hypothesized to influence their interactions with other proteins and access to specific lipid pools, contributing to their distinct roles in lipid metabolism nih.gov.

Identification and Characterization of Uncharacterized and Orphan Enzymes

Despite significant progress, the field of this compound metabolism has historically faced challenges due to the presence of "orphan enzymes" – enzymes whose sequences and precise functions remained unknown nih.govresearchgate.net. The integral membrane nature of these enzymes often complicated their biochemical characterization and purification nih.gov. However, recent advancements, particularly in bioinformatics and experimental validation techniques, have led to the assignment of sequences to previously uncharacterized enzymes. For example, plasmanylethanolamine desaturase (PEDS1), a crucial enzyme for the biosynthesis of plasmalogens (a major subclass of ether lipids), was considered an orphan enzyme until its gene was identified in 2020 wikipedia.orgnih.govi-med.ac.at. The identification of AGMO's gene as transmembrane protein 195 (TMEM195) in 2010 also represents a significant breakthrough in characterizing a previously elusive enzyme involved in ether lipid cleavage researchgate.netuniprot.orgwikipedia.org. These discoveries have opened new avenues for understanding the complete metabolic landscape of O-alkylglycerolipids and their physiological roles nih.govi-med.ac.at.

Cofactor Requirements for Enzymatic Activities (e.g., Tetrahydrobiopterin (B1682763) for AGMO)

Many enzymes in this compound metabolism require specific cofactors for their catalytic activity. A prominent example is alkylglycerol monooxygenase (AGMO), which critically depends on tetrahydrobiopterin (BH4) and iron for its function pnas.orgresearchgate.netmdpi.comuniprot.orgwikipedia.orgnih.govnih.govnih.govresearchgate.netmdpi.comwikipedia.orggenecards.org. AGMO catalyzes the hydroxylation of alkylglycerols, leading to the cleavage of the ether bond researchgate.netmdpi.comuniprot.orgwikipedia.orgnih.govnih.gov. The reaction involves the consumption of molecular oxygen and tetrahydrobiopterin, with the latter being oxidized to 6,7-[8H]-dihydrobiopterin researchgate.netwikipedia.orgnih.gov.

Tetrahydrobiopterin is a vital cofactor for several other enzymatic systems, including aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase) and nitric oxide synthases pnas.orgwikipedia.orgnih.govwikipedia.orgguidetopharmacology.org. Its biosynthesis occurs through a multi-step enzymatic cascade initiated by GTP cyclohydrolase 1 (GCH1) pnas.orgnih.govwikipedia.org. The dependence of AGMO on tetrahydrobiopterin highlights a crucial link between ether lipid metabolism and broader cellular metabolic pathways, where the availability of this cofactor can influence the activity of multiple essential enzymes nih.govmdpi.com. Studies have shown that AGMO activity is significantly impaired in the absence of sufficient tetrahydrobiopterin, indicating its indispensable role in the enzyme's catalytic function pnas.orgresearchgate.net.

Cellular and Subcellular Localization and Trafficking of O Alkylglycerolipids

Distribution in Specific Tissues and Cellular Membranes

O-alkylglycerolipids, as part of the broader class of ether lipids, constitute approximately 20% of the total phospholipid content in mammalian cells. frontiersin.orgnih.gov They are significant components of various subcellular membranes, including those of the nucleus, endoplasmic reticulum (ER), post-Golgi network, and mitochondria. frontiersin.orgplos.org

The distribution of O-alkylglycerolipids exhibits considerable tissue specificity, reflecting their specialized roles in different physiological contexts. Tissues with notably high levels of these lipids include the brain, heart, kidney, skeletal muscle, spleen, and specific immune cells such as neutrophils and macrophages. frontiersin.orgnih.govfrontiersin.org Conversely, the liver typically exhibits lower intracellular concentrations of ether lipids, a phenomenon attributed to their subsequent transport to other tissues, potentially via lipoproteins. frontiersin.orgnih.gov

The brain is particularly rich in ether lipids, where they can account for nearly 20% of total brain phospholipids (B1166683) and are crucial structural components of myelin. mdpi.commdpi.com Plasmalogens, a significant subclass of ether lipids, are found in the highest concentrations in the brain and spermatozoa. nih.gov Additionally, seminolipid, another O-alkylglycerolipid species, is notably abundant in human spermatozoa. nih.gov

The following table summarizes the general distribution of ether lipids across various mammalian tissues:

| Tissue/Cell Type | Ether Lipid Content | Key Ether Lipid Species/Role | Citations |

| Brain | High | ~20% of total phospholipids, major component of myelin, Plasmalogens | frontiersin.orgnih.govfrontiersin.orgmdpi.commdpi.comnih.gov |

| Heart | High | PE(P-) main chemical form | frontiersin.orgnih.govfrontiersin.org |

| Kidney | High | PE(P-) main chemical form | frontiersin.orgnih.govfrontiersin.org |

| Skeletal Muscle | High | PE(P-) main chemical form | frontiersin.orgnih.govfrontiersin.org |

| Spleen | High | nih.gov | |

| Neutrophils | High | frontiersin.org | |

| Macrophages | High | frontiersin.org | |

| Testis/Spermatozoa | High | Plasmalogens, Seminolipid | nih.govfrontiersin.orgfrontiersin.org |

| Liver | Low | Suggested transport to other tissues | frontiersin.orgnih.govfrontiersin.org |

Peroxisomal and Microsomal Compartmentation of Ether Lipid Synthesis

The biosynthesis of O-alkylglycerolipids is a complex, multi-step process that is uniquely compartmentalized between two key organelles: the peroxisomes and the endoplasmic reticulum (ER), also referred to as microsomes. frontiersin.orgmdpi.commdpi.comoup.comresearchgate.netresearchgate.netcreative-proteomics.comnih.govmdpi.comnih.gov

The initial steps of ether lipid synthesis occur exclusively within the peroxisomes, often referred to as the acyl-dihydroxyacetone phosphate (B84403) (DHAP) pathway, as DHAP, an intermediate of glycolysis, serves as the primary precursor. mdpi.comoup.comresearchgate.netnih.gov

Peroxisomal Steps:

Acylation of DHAP: The process begins with the acylation of dihydroxyacetone phosphate (DHAP) at the sn-1 position by the enzyme glyceronephosphate O-acyltransferase (GNPAT), also known as DHAP acyltransferase (DHAPAT). This reaction yields acyl-DHAP. mdpi.comfrontiersin.orgfrontiersin.orgoup.comresearchgate.netnih.govbiorxiv.org

Ether Bond Formation: Subsequently, alkylglycerone phosphate synthase (AGPS), also known as alkyl-DHAP synthase (ADHAPS), catalyzes a crucial step where the acyl chain of acyl-DHAP is exchanged for a long-chain fatty alcohol, thereby forming the characteristic ether bond at the sn-1 position and producing alkyl-DHAP. mdpi.comfrontiersin.orgfrontiersin.orgoup.comresearchgate.netnih.govbiorxiv.orgorigene.comgenecards.org

Fatty Alcohol Supply: The fatty alcohols required for the AGPS-catalyzed step are generated by peroxisomal membrane-associated fatty acyl-CoA reductases (FAR1/2), which reduce acyl-CoAs to fatty alcohols. mdpi.comoup.comresearchgate.netbiorxiv.org

Reduction to Alkylglycerol-3-Phosphate: The final peroxisomal step involves the reduction of alkyl-DHAP to 1-O-alkyl glycerol-3-phosphate (AGP) by acyl/alkyl-DHAP reductase (ADHAPR). mdpi.comfrontiersin.orgoup.comexplorationpub.com

Microsomal (Endoplasmic Reticulum) Steps: Following the peroxisomal synthesis of the alkyl-DHAP precursor, 1-O-alkyl glycerol-3-phosphate (AGP) is transported to the endoplasmic reticulum (ER) for the completion of the biosynthesis pathway. mdpi.comfrontiersin.orgoup.comresearchgate.netbiorxiv.org

Dephosphorylation and Acylation: In the ER, alkyl-LPA (derived from the reduction of alkyl-DHAP) undergoes dephosphorylation and is then acylated at the sn-2 position to form alkylacylglycerol (AAG). researchgate.net

Head Group Addition: Enzymes such as ethanolamine (B43304) phosphotransferase (EPT1) add a phosphatidylethanolamine (B1630911) (PE) group to AAG, resulting in the formation of alkyl-PE (plasmanyl-PE). researchgate.net

Vinyl Ether Bond Formation (for Plasmalogens): For the synthesis of plasmalogens, a specific desaturase, TMEM189, introduces a vinyl ether bond at the sn-1 position of alkyl-PE. researchgate.net

Choline (B1196258) Plasmalogen Formation: Choline-containing plasmalogens can be formed through the exchange of the ethanolamine head group for a choline group. researchgate.net

Brain microsomal enzymes are extensively involved in the synthesis and turnover of ether phospholipids, highlighting the ER's crucial role in the maturation of these lipids. researchgate.netcapes.gov.brnih.gov

Intracellular Transport Mechanisms of O-Alkylglycerolipids

Once the initial this compound precursors are synthesized in the peroxisomes, their subsequent transport to the ER and other cellular membranes is essential for the completion of their synthesis and their functional integration. The 1-alkyl-glycerol-3-phosphate (1-alkyl-G3P) precursor, formed in peroxisomes, is transported to the ER and Golgi apparatus for further processing into complex ether lipids. frontiersin.orgfrontiersin.org

Mature O-alkylglycerolipids are not confined to their synthesis sites but are found in various subcellular membranes, including the plasma membrane (PM), post-Golgi compartments, and lipid droplets (LDs). plos.org Neutral ether lipids contribute to the core of lipid droplets, while ether-phosphatidylcholine (ePC) and ether-phosphatidylethanolamine (ePE) are found in the surrounding monolayer. plos.org

Intracellular transport of ether lipids primarily occurs via non-vesicular pathways, although vesicular mechanisms can contribute to varying degrees depending on the cell type. researchgate.net Notably, alkyl-linked ether lipids are transported approximately twofold faster than vinyl-linked species (plasmalogens), suggesting the existence of specific cellular lipid transport machinery capable of distinguishing between these subtle structural differences. researchgate.net Membrane continuities between organelles are also implicated in lipid trafficking. plos.org

O-alkylglycerolipids play a role in membrane fusion processes, such as endocytosis, exocytosis, and vesicle trafficking, by influencing the formation of non-lamellar inverted hexagonal structures in membranes. mdpi.comresearchgate.net Furthermore, they are crucial for the organization and stability of lipid raft microdomains, which serve as platforms for cellular signaling and can modulate the translocation of ion channels and transporters to the plasma membrane or other intracellular organelle membranes. mdpi.comresearchgate.net Mitochondria have also been suggested to play an important role in ether lipid metabolism and intracellular trafficking. plos.org

Subcellular Localization of Ether Lipid Metabolic Enzymes

The enzymes involved in this compound metabolism are precisely localized within specific cellular compartments, ensuring the efficient and regulated synthesis and modification of these lipids.

Peroxisomal Enzymes: The initial and rate-limiting enzymes in ether lipid biosynthesis are predominantly localized in peroxisomes:

Glyceronephosphate O-acyltransferase (GNPAT/DHAPAT): This enzyme is a peroxisomal matrix protein. mdpi.comoup.com While its distribution is predominantly peroxisomal, some activity has also been observed in the microsomal fraction, as found in rat liver and small intestine. nih.govnycomed-amersham.comnih.govcore.ac.ukresearchgate.net GNPAT is specifically localized on the luminal side of the peroxisomal membrane. frontiersin.orgcreative-proteomics.comumich.edu

Alkylglycerone phosphate synthase (AGPS/ADHAPS): This enzyme is also found in the peroxisomal matrix biorxiv.org and specifically localized to the inner aspect or luminal side of the peroxisomal membrane. frontiersin.orgcreative-proteomics.comorigene.comgenecards.orgumich.eduuniprot.orguniprot.org

Fatty acyl-CoA reductase (FAR1/2): These enzymes, responsible for generating fatty alcohols, are associated with the peroxisomal membrane. mdpi.comoup.comresearchgate.netbiorxiv.org

Acyl/alkyl-DHAP reductase (ADHAPR): This reductase is localized in both peroxisomal and ER membranes, facilitating the reduction of alkyl-DHAP. mdpi.comexplorationpub.com

Microsomal (Endoplasmic Reticulum) Enzymes: The enzymes responsible for the later stages of this compound synthesis, including the addition of head groups and desaturation to form plasmalogens, are primarily located in the endoplasmic reticulum (microsomes). frontiersin.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.orgoup.comresearchgate.netresearchgate.netcreative-proteomics.comnih.govmdpi.comnih.govcapes.gov.br

Ethanolamine phosphotransferase (EPT1): This enzyme, involved in adding the phosphatidylethanolamine head group, is located in the ER. researchgate.net

TMEM189: The desaturase responsible for introducing the vinyl ether bond in plasmalogens is also found in the ER. researchgate.net

Alkylglycerol kinase: This microsomal enzyme phosphorylates 1-O-alkyl-sn-glycerols, providing an alternative entry point into ether lipid metabolism. nih.gov

Alkenylglycerophosphocholine hydrolase: This enzyme has been purified from rat liver microsomes. nih.gov

The coordinated action of these enzymes across peroxisomal and microsomal compartments underscores the intricate cellular machinery dedicated to the biosynthesis and maintenance of O-alkylglycerolipids.

Biological Roles and Functions of O Alkylglycerolipids in Cellular Processes

Participation in Cellular Signaling Pathways

O-alkylglycerolipids are not merely structural components but also active participants in a multitude of cellular signaling pathways. Their ability to act as potent bioactive mediators underscores their importance in regulating various physiological and pathological processes nih.govlipidmaps.orgfishersci.ca.

Platelet-activating factor (PAF), a well-characterized O-alkylglycerolipid, is a potent phospholipid activator and mediator involved in numerous leukocyte functions, platelet aggregation, inflammation, and anaphylaxis lipidmaps.orgbmrb.io. It is also known as PAF-acether or acetyl-glyceryl-ether-phosphorylcholine (AGEPC) bmrb.io. PAF is continuously produced in low quantities by various cells, especially those involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages bmrb.io. However, inflammatory cells can produce PAF in larger quantities in response to specific stimuli bmrb.io. PAF's signaling system can initiate and amplify inflammatory and thrombotic cascades, mediating molecular and cellular interactions between inflammation and thrombosis bmrb.io. Unregulated PAF signaling has been linked to pathological inflammation in conditions such as sepsis, shock, and traumatic injury bmrb.io. PAF can act as a local signaling molecule over short distances or circulate in the body to exert endocrine effects bmrb.io.

The biological actions of PAF are primarily mediated through its interaction with a specific G protein-coupled receptor (GPCR), the PAF receptor (PAFR) fishersci.camitoproteome.org. Structural and mutagenesis analyses have elucidated the specific binding mode of PAF to PAFR mitoproteome.org. The choline (B1196258) headgroup of PAF forms cation-π interactions within a hydrophobic pocket of the PAFR, while its alkyl tail deeply penetrates an aromatic cleft located between transmembrane helices 4 (TM4) and 5 (TM5) mitoproteome.org. This binding event induces conformational changes in key motifs of the PAFR, triggering the outward movement of TM6, TM7, and helix 8, which is crucial for G protein coupling and subsequent signal transduction mitoproteome.org. Molecular dynamics simulations suggest a membrane-side pathway for PAF entry into the PAFR via the TM4-TM5 cavity mitoproteome.org. The strict structural requirements of PAF for receptor binding and recognition by degradative enzymes are critical for precisely controlling its biological activities nih.gov.

The levels of PAF and related ether lipids are tightly regulated by enzymatic processes. Alkylglycerol monooxygenase (AGMO), also known as glyceryl ether monooxygenase, is an enzyme responsible for cleaving the O-alkyl bond of glyceryl ether lipids uni.lu. This enzymatic reaction requires tetrahydrobiopterin (B1682763) (BH4) and molecular oxygen to oxidize the alkyl bond at the sn-1 position, producing a hemiacetal that rearranges into a glycerol (B35011) derivative and a fatty aldehyde uni.lu. The fatty aldehyde is subsequently converted to the corresponding fatty acid by fatty aldehyde dehydrogenase uni.lu.

AGMO plays a significant role in modulating cellular PAF production by regulating lyso-PAF levels. Studies have shown that AGMO mRNA expression levels decrease in mouse peritoneal macrophages and RAW264.7 cells treated with lipopolysaccharide (LPS), coinciding with increased levels of both lyso-PAF and PAF. Conversely, overexpression of AGMO in HEK293 cells leads to a reduction in cellular lyso-PAF and PAF levels. This suggests that AGMO is an important player in the regulation of PAF levels, influencing its role as a powerful mediator uni.lu. AGMO activity is also differentially regulated in macrophages, being upregulated in alternatively activated M2 macrophages and downregulated in classically activated M1 macrophages uni.lu.

Modulation of Macrophage Activity and Immune Responses

O-alkylglycerolipids and their metabolic enzymes significantly modulate macrophage activity and broader immune responses. Macrophages are versatile immune cells with diverse functions in inflammation, immune response, and tissue repair, and their activation states are influenced by various stimuli, including bioactive lipids.

Macrophages exhibit remarkable plasticity, adopting different activation states, notably M1 (classically activated) and M2 (alternatively activated) phenotypes, which are crucial for balancing inflammation and tissue repair uni.lu. The expression and activity of AGMO are strongly regulated by agents that alter macrophage polarization uni.lu. For instance, AGMO is upregulated in M2 macrophages (induced by interleukin-4) and strongly downregulated in M1 macrophages (induced by lipopolysaccharide and interferon-gamma) uni.lu. This differential regulation suggests that AGMO, by influencing the cellular lipidome through the degradation of alkylglycerols, plays a role in macrophage polarization and their subsequent immunomodulatory functions uni.lu. Overexpression of AGMO in RAW264.7 cells has been shown to affect nitrite (B80452) release and inducible nitric oxide synthase (iNOS/Nos2) expression upon pro-inflammatory stimuli, while its knockdown leads to the accumulation of alkylglycerol species uni.lu. PAF, as an this compound, is produced by macrophages and can influence their functions, including the production of reactive oxygen species and IL-6 uni.lu. The interaction between PAF and its receptor on phagocytes also contributes to processes like the enhanced clearance of damaged cells.

Influence on Cell Differentiation and Development

Regulation of Embryonic Stem Cell Differentiation

Studies suggest that ether lipids are involved in regulating cell differentiation and signaling pathways. wikipedia.orgnih.gov Specifically, 1-O-alkylglycerols have been identified as playing a role in the regulation of embryonic stem cell differentiation. This indicates a potential influence of O-alkylglycerolipids on the developmental trajectory and fate decisions of pluripotent stem cells, although the precise molecular mechanisms underpinning this regulation warrant further detailed investigation. O-alkylglycerolipids, as part of the broader ether lipid class, are considered critical regulators of proliferation and differentiation in progenitor and stem cells.

Modulation of Adipogenesis

O-alkylglycerolipids, particularly monoalkylglycerol ethers (MAGEs), have been identified as natural factors that promote adipocyte differentiation. Research findings demonstrate that MAGEs can induce the expression of key genes indicative of terminal adipocyte differentiation, such as aP2 and adiponectin.

Dietary alkylglycerols have been shown to be absorbed into adipose tissue and integrated into the ether lipid biosynthetic pathway. nih.gov Supplementation with alkylglycerols has been observed to restore normal adipocyte morphology and reduce diet-induced obesity in mouse models with plasmalogen deficiencies. nih.gov Notably, mono-alkyl-diacylglycerols (TG(O)s), a type of ether lipid found abundantly in breast milk, have been shown to facilitate the development of beige adipocytes and inhibit the accumulation of white adipocytes in neonatal mice. nih.gov Increasing alkylglycerol intake in neonatal mice resulted in enhanced mitochondrial content, elevated uncoupling protein 1 (UCP1) transcription, and an expanded beiging area within the subcutaneous adipose tissue. nih.gov The enzyme alkylglycerol monooxygenase (AGMO), responsible for cleaving the 1-O-alkyl ether bond, is expressed in adipose tissue, and its substrates, alkylglycerolipids, accumulate in mature adipocytes.

Table 1: Effects of Alkylglycerols on Adipogenesis in Neonatal Mice

| Parameter | Observation with Increased Alkylglycerol Intake nih.gov |

| Mitochondrial Content | Increased |

| UCP1 Transcription | Increased |

| Beiging Area of Subcutaneous Adipose Tissue | Increased |

| White Adipocyte Accumulation | Impeded |

Involvement in Cell Fusion Processes

The unique structural characteristics of ether lipids, including O-alkylglycerolipids, contribute to their role in membrane dynamics, particularly in facilitating cell fusion. These lipids, especially plasmalogens, exhibit a propensity to form non-lamellar inverted hexagonal structures in model membranes. This structural tendency is believed to be crucial for enabling membrane fusion processes. wikipedia.orgnih.gov

Further research has correlated the levels of O-alkylglycerolipids with cellular susceptibility to fusion. For instance, stable cell mutants of mouse fibroblasts that exhibited resistance to polyethylene (B3416737) glycol (PEG)-induced cell fusion were found to have elevated levels of neutral lipids, including an unusual ether-linked lipid, O-alkyl diacylglycerol. This specific ether lipid was observed to be significantly increased (approximately 35-fold) in the most highly PEG-resistant cell lines compared to parental cells. This suggests a direct relationship between the presence and concentration of O-alkylglycerolipids and the cell's ability to undergo fusion. Moreover, it has been demonstrated that manipulating the lipid content, including the levels of alkylglycerolipids, can predictably control the fusion response of cells.

Antimicrobial Activities (e.g., Antifungal Properties)

1-O-alkylglycerols are recognized for their broad spectrum of biological activities, which notably includes antimicrobial properties. Specific compounds within this class have been extensively studied for their efficacy against various microorganisms.

Table 2: Antimicrobial Activities of 1-O-Alkylglycerols

| Compound | Alkyl Chain Length | Antibacterial Activity Against | Antifungal Activity Against |

| 1-O-octanylglycerol (C8Gly1) | C8 | Staphylococcus aureus, Escherichia coli | Botryosphaeria dothidea, Monilia fructigena, Phytophthora capsicum |

| 1-O-dodecylglycerol (C12Gly1) | C12 | Staphylococcus aureus, Escherichia coli | Monilia fructigena, Phytophthora capsicum |

| 1-O-hexadecylglycerol (C16Gly1) | C16 | Not specified in detail | Not specified in detail |

Detailed research findings indicate that 1-O-octanylglycerol (C8Gly1) and 1-O-dodecylglycerol (C12Gly1) exhibit excellent antibacterial activity against both Staphylococcus aureus and Escherichia coli. Furthermore, these compounds demonstrate potent antifungal activity. C8Gly1 showed strong activity against Botryosphaeria dothidea, Monilia fructigena, and Phytophthora capsicum, while C12Gly1 was effective against Monilia fructigena and Phytophthora capsicum. These attributes highlight the potential of 1-O-alkylglycerols as novel antimicrobial agents, particularly for applications in food preservation and agriculture, owing to their effectiveness and biocompatibility.

Genetic Regulation of O Alkylglycerolipid Homeostasis

Transcriptional Control of Biosynthetic and Catabolic Enzyme Genes

The synthesis (biosynthesis) and breakdown (catabolism) of O-alkylglycerolipids are tightly regulated at the transcriptional level, ensuring that cellular lipid requirements are met while preventing harmful accumulation. Gene expression, the process by which genetic instructions are converted into functional products like proteins, is a highly coordinated process that allows cells to adapt to their changing environment. byjus.com

In general, transcriptional control involves regulatory DNA sequences such as promoters and operators, and regulatory proteins like activators and repressors. psu.edulibretexts.orgwikipedia.org These elements dictate when and how much messenger RNA (mRNA) is transcribed from a gene, which subsequently determines protein production. byjus.compressbooks.pub

For lipid metabolism broadly, including components that may intersect with O-alkylglycerolipid pathways, key transcription factors act as master regulators. Sterol regulatory element-binding proteins (SREBPs), for instance, control the expression of numerous enzymes required for endogenous cholesterol, fatty acid (FA), triacylglycerol (TAG), and phospholipid synthesis. nih.gov The three SREBP isoforms (SREBP-1a, SREBP-1c, and SREBP-2) exhibit distinct roles; SREBP-1c is primarily involved in FA synthesis and insulin-induced lipogenesis, while SREBP-2 is more specific to cholesterol synthesis. nih.gov Their processing and activation are influenced by cellular sterol content, and SREBP-1c is notably regulated at the transcriptional level by insulin (B600854). nih.gov

Other critical transcription factors in hepatic lipogenesis, a process that provides precursors for various lipids, include Liver X Receptors (LXRs) and Carbohydrate Response Element Binding Protein (ChREBP). nih.gov These factors, along with SREBP-1c, are coordinately activated by insulin and glucose signaling, leading to the upregulation of glycolytic and lipogenic enzymes such such as glucokinase (GK), acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase (SCD). nih.gov

Regarding catabolism, while specific this compound catabolic enzyme transcriptional regulation is not detailed in the provided sources, general principles of lipid catabolism regulation apply. For example, in germinating seeds, an AT-hook motif-containing nuclear localized (AHL) protein, AHL4, has been shown to suppress lipid catabolism by repressing genes involved in triacylglycerol (TAG) hydrolysis and fatty acid oxidation, such as SDP1, DALL5, and KAT5. nih.gov This suppression is relieved by phosphatidic acid (PA), which binds to AHL4, promoting TAG degradation. nih.gov Similarly, amino acid degrading enzymes (AADEs) involved in amino acid catabolism are highly regulated at the transcriptional level, with specific microRNAs (miRNAs) also playing a post-transcriptional regulatory role. mdpi.com

Expression Quantitative Trait Loci (eQTLs) Associated with Ether Lipid Metabolism

Expression Quantitative Trait Loci (eQTLs) are genetic variants that influence the expression levels of genes. nih.gov Mapping eQTLs is a powerful approach to understand how genetic variation impacts gene expression and, consequently, complex traits and disease susceptibility. nih.govscispace.comfrontiersin.org These variants can affect gene expression through mechanisms including alterations in gene transcription and transcript stability. nih.gov

Studies have identified eQTLs associated with general lipid metabolism, and specifically, ether lipid metabolism. For instance, eQTL studies in human liver are crucial for elucidating how genetic variation influences variability in disease risk and therapeutic outcomes. nih.govnih.gov A mega-analysis of eQTL data in liver tissue identified numerous significant eQTL variants affecting a substantial number of genes, reinforcing the role of high-density lipoprotein metabolism in disease pathogenesis. nih.gov Some eQTLs have been found to colocalize with genome-wide association study (GWAS) signals for blood metabolite or lipid levels, suggesting that changes in liver gene expression can explain the effect of these variants on blood lipid levels. nih.gov

eQTLs are broadly categorized into two types:

Cis-eQTLs: These are genetic variants located in close proximity to the gene whose expression they regulate. They often suggest a direct effect, such as a mutation within the gene itself affecting its expression. frontiersin.orgresearchgate.net

Trans-eQTLs: These are genetic variants that regulate the expression of genes located far away on the same chromosome or on different chromosomes. They imply more complex regulatory mechanisms, potentially involving transcription factors or other regulatory molecules. frontiersin.orgresearchgate.net

Research in pigs, for example, has identified eQTLs associated with lipid metabolism in muscle tissue. This includes both cis-acting eQTLs, such as those for IGF2 and ACSM5, and trans-regulatory eQTLs affecting multiple genes. frontiersin.orgresearchgate.net The prevalence of cis-eQTLs over trans-eQTLs has been observed in skeletal muscle and liver tissues, with cis-eQTLs generally showing stronger associations with their target genes. frontiersin.org

Identification and Characterization of Genetic Variants Impacting this compound Pathways

Genetic variants, particularly single-nucleotide polymorphisms (SNPs), play a significant role in influencing metabolic pathways, including those related to lipids. nih.govclinicaterapeutica.it SNPs are the most common form of genetic variation, involving the substitution of a single nucleotide base in the DNA sequence. clinicaterapeutica.it While many SNPs have no discernible impact, some can significantly affect the function of proteins, enzymes, and other molecules involved in metabolism, thereby contributing to variations in nutrient metabolism and response to dietary components. nih.govclinicaterapeutica.it

In the broader context of lipid metabolism, SNPs have been shown to impact genes encoding enzymes involved in lipid synthesis, transport, and storage. nih.govclinicaterapeutica.it For instance, studies have investigated associations between SNPs in lipid metabolism-related genes (e.g., JAZF1, IGF1, and IGF2BP2) and conditions like insulin resistance and type 2 diabetes mellitus, highlighting their influence on metabolic traits. medsci.org

Beyond individual gene effects, genetic variants often cluster in genomic loci and biological pathways, collectively influencing complex traits. For example, genetic variants affecting human height are enriched for genes connected in biological pathways and those underlying skeletal growth defects. escholarship.org Similarly, genetic variants impacting lifespan have been found to be enriched for pathways involving the transport, homeostasis, and metabolism of lipoprotein particles, as well as the metabolism of acylglycerol and sterols. elifesciences.org These findings underscore that the impact of genetic variants extends to the intricate networks of lipid metabolism, including pathways relevant to O-alkylglycerolipids.

The identification of such variants often involves large-scale studies like Genome-Wide Association Studies (GWAS) that link genetic variations to specific traits or diseases. nih.govnih.govescholarship.org Understanding these genetic variations can provide insights into individual predispositions and potential targets for therapeutic interventions related to this compound homeostasis.

Influence of Environmental and Cellular Context on Gene Regulation

The regulation of gene expression, and thus this compound homeostasis, is not solely determined by an individual's genetic makeup but is also profoundly influenced by environmental factors and the specific cellular context. byjus.comnih.govelifesciences.orgnih.gov This dynamic interplay allows cells and organisms to adapt to changing conditions.

Environmental Factors: Environmental factors can significantly impact gene expression, often through epigenetic modifications, which are heritable changes that occur without altering the DNA sequence itself. nih.govnews-medical.netelifesciences.org These modifications, such as DNA methylation and histone modifications, can alter chromatin structure, thereby affecting the accessibility of transcriptional machinery to genes and consequently their expression. pressbooks.pubnih.govnews-medical.net

Various external stimuli can modulate gene expression:

Nutrients and Diet: Food and dietary components are key environmental factors. For example, nutrient flux through metabolic pathways can directly influence post-translational modifications like O-GlcNAcylation, which in turn regulates gene transcription. mdpi.com Diets rich in sugars and refined grains can increase pro-inflammatory gene expression, while a Mediterranean diet can decrease it. clinicaterapeutica.it

Toxins and Pollutants: Exposure to environmental toxins and pollutants can induce epigenetic changes that alter gene expression and contribute to disease development. news-medical.netweforum.org

Other Physical Factors: Factors such as light and temperature can also affect gene expression. weforum.org

The influence of environmental factors on gene expression can even be passed on from parent to child, highlighting the long-term implications of environmental exposures. weforum.org

Cellular Context: The cellular environment plays a critical role in governing the transcriptional response to various stimuli. nih.gov The activity of genes in a cell is dependent on its specific cell type, interactions with other genes, and the surrounding environment. elifesciences.org Different cell types can exhibit remarkably unique transcriptional profiles in response to the same environmental cues. nih.govnih.gov

For example, studies investigating the transcriptional response to environmental chemicals (xenoestrogens) have shown that the cellular context mediates the activation or repression of functions crucial for cellular organization and survival. nih.govnih.gov The same chemical, such as genistein, can elicit opposing effects in different cell types (e.g., breast versus liver and uterine cells). nih.gov Furthermore, the genetic sex of a cell can strongly influence its transcriptional response. nih.gov

This cell type-specific and context-dependent gene regulation is a fundamental aspect of cellular identity and function. nih.govnih.gov Understanding how the cellular context modulates gene regulatory networks is crucial for comprehending the precise control of metabolic pathways, including this compound homeostasis, in health and disease.

Advanced Research Methodologies for O Alkylglycerolipid Studies

Spectroscopic Techniques

Spectroscopic methods offer non-destructive ways to probe the molecular structure and environment of O-alkylglycerolipids.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of O-alkylglycerolipids, providing detailed information about their atomic connectivity and spatial arrangement ox.ac.ukhyphadiscovery.comweebly.com. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed.

¹H NMR Spectroscopy: This technique is highly sensitive and provides information on the number of chemically distinct protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (coupling constants and multiplicity) ox.ac.ukoregonstate.eduopenstax.orgkud.ac.in. For O-alkylglycerolipids, ¹H NMR can differentiate between protons on the alkyl chain, the glycerol (B35011) backbone, and any headgroup protons. Chemical shifts are influenced by electron density, with protons near electronegative atoms (like oxygen in the ether linkage or hydroxyl groups) appearing "downfield" (higher ppm values) oregonstate.eduopenstax.orgpdx.edu. Coupling patterns help establish the sequence of atoms.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, ¹³C NMR provides direct information about the carbon skeleton and is particularly useful for identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) and their hybridization researchgate.netwikipedia.orglibretexts.orgksu.edu.sa. The chemical shift range in ¹³C NMR is much broader (typically 0-250 ppm) compared to ¹H NMR, leading to less spectral overlap and clearer assignments researchgate.netksu.edu.sa. For O-alkylglycerolipids, ¹³C NMR can distinguish between carbons in the ether-linked alkyl chain, the glycerol carbons, and those in the fatty acyl chains (if present), as well as headgroup carbons. Proton-decoupled ¹³C NMR spectra typically show a single peak for each chemically non-equivalent carbon atom, simplifying interpretation wikipedia.orgksu.edu.sa.

Table 1: Typical NMR Chemical Shift Ranges for Common Functional Groups Relevant to O-Alkylglycerolipids

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Alkyl CH₂ | 1.2 – 1.6 openstax.org | 20 – 40 (methylene) pdx.edu |

| Alkyl CH₃ | 0.7 – 1.3 openstax.org | 5 – 22 (methyl) pdx.edu |

| CH-O (Ether/Alcohol) | 3.5 – 5.5 oregonstate.edu | 50 – 90 pdx.edu |

| C=O (Ester/Carbonyl) | - | 150 – 180 (ester) pdx.edu |

| Olefinic C=C-H | 4.5 – 7.0 oregonstate.edu | 100 – 150 pdx.edu |

NMR, especially 2D techniques such as COSY, HSQC, and HMBC, can provide through-bond and through-space correlations, which are critical for unambiguously assigning signals and confirming the structure of complex O-alkylglycerolipids hyphadiscovery.comnih.gov. For instance, HMBC can reveal correlations across heteroatoms, aiding in linking different molecular fragments ox.ac.uk.

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups present in O-alkylglycerolipids nih.govieeesem.com. It works by measuring the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies, producing a unique "fingerprint" spectrum nih.govutdallas.edu.

For O-alkylglycerolipids, FTIR can confirm the presence of key functional groups:

C-H stretching vibrations: Aliphatic C-H stretches typically appear around 2850-3000 cm⁻¹ nih.govieeesem.com. Unsaturated C-H (e.g., in olefinic bonds) can be observed slightly above 3000 cm⁻¹ nih.gov.

C-O stretching vibrations: The ether linkage (C-O-C) in O-alkylglycerolipids typically shows strong absorption bands in the range of 1070-1150 cm⁻¹. Ester C-O stretching (if an acyl group is present at sn-2 or sn-3) appears around 1150-1250 cm⁻¹ nih.gov.

C=O stretching vibrations: If the O-alkylglycerolipid also contains an ester group (e.g., a neutral ether lipid or a plasmalogen), a strong carbonyl (C=O) stretching band will be present around 1710-1740 cm⁻¹ ieeesem.comutdallas.edulibretexts.orglibretexts.org.

O-H stretching vibrations: The hydroxyl groups on the glycerol backbone (if not fully substituted) will show a broad absorption band typically between 3000-3700 cm⁻¹ utdallas.edulibretexts.org.

FTIR is often used for rapid screening, quality control, and to monitor changes in lipid composition or structure, such as oxidation or hydration states, by observing shifts or changes in intensity of characteristic bands.

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules creative-proteomics.combiorxiv.org. For O-alkylglycerolipids, especially those integrated into more complex structures like membranes or liposomes, CD can provide valuable insights into their conformational behavior and interactions. While individual this compound molecules might not exhibit strong CD signals unless they possess inherent chirality beyond the glycerol backbone, their assembly into supramolecular structures (e.g., micelles, bilayers) or their interaction with chiral biomolecules (like proteins) can induce or alter CD signals wiley.comunivr.it.

CD is particularly useful for:

Monitoring phase transitions: Changes in lipid packing and membrane fluidity can be indirectly observed through CD if the O-alkylglycerolipids are part of a system with chiral chromophores.

Studying lipid-protein interactions: When O-alkylglycerolipids interact with membrane proteins, changes in the protein's secondary structure (e.g., α-helices, β-sheets) can be detected by far-UV CD, providing information on how the lipid environment influences protein conformation creative-proteomics.comnih.gov.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects and characterizes species containing unpaired electrons (paramagnetic species) nih.govbruker.comsrce.hr. While O-alkylglycerolipids themselves are diamagnetic, EPR becomes a powerful tool when they are spin-labeled, typically by incorporating a nitroxide radical into their structure frontiersin.org.

EPR spectroscopy, often combined with site-directed spin labeling (SDSL), allows researchers to study:

Lipid dynamics and fluidity: By attaching spin labels to specific positions on the alkyl chains or glycerol backbone of O-alkylglycerolipids, EPR can probe the rotational and translational diffusion of these lipids within membranes, providing insights into membrane fluidity and lipid-lipid interactions frontiersin.org. The spectral lineshape of the nitroxide spin label is highly sensitive to its motion and local environment nih.gov.

Membrane protein-lipid interactions: EPR can be used to investigate the local environment and dynamics of O-alkylglycerolipids in the vicinity of membrane proteins, revealing how these specific lipids might influence protein structure and function nih.govbruker.comnih.gov.

Membrane organization and phase behavior: EPR can differentiate between different lipid phases (e.g., gel, liquid crystalline) and detect phase separations in mixed lipid systems containing O-alkylglycerolipids.

Distance measurements: Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can measure distances between two spin labels (e.g., one on an this compound and one on a protein, or two on different O-alkylglycerolipids), providing structural constraints on membrane organization or protein-lipid complexes nih.gov.

Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of O-alkylglycerolipids from complex biological samples, which often contain a wide array of other lipid classes.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying individual components in a mixture scioninstruments.comwikipedia.orguomus.edu.iqchromtech.comb-ac.co.uk. For O-alkylglycerolipids, HPLC is critical due to their structural diversity, including variations in alkyl chain length, degree of unsaturation, and headgroup modifications.

The separation in HPLC relies on the differential interactions of analytes with a stationary phase (packed in a column) and a mobile phase (liquid solvent) scioninstruments.comchromtech.com. Two primary modes are relevant for O-alkylglycerolipids:

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar or moderately polar mobile phase wikipedia.orglibretexts.orgalwsci.com. In NP-HPLC, more polar O-alkylglycerolipids will interact more strongly with the stationary phase and thus be retained longer, eluting later libretexts.orgalwsci.com. This mode is particularly effective for separating lipid classes based on their headgroup polarity and the number of polar functional groups hplc.eunih.govnih.gov. For instance, it can distinguish between different classes of O-alkylglycerolipids (e.g., alkyl-diacylglycerols, alkyl-lysophospholipids) and separate them from other neutral lipids hplc.eunih.gov.

Reversed-Phase HPLC (RP-HPLC): This is the more common form of HPLC for lipid analysis libretexts.orgalwsci.com. RP-HPLC employs a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (often a mixture of water and organic solvents like methanol (B129727) or acetonitrile) libretexts.orgalwsci.comaocs.org. In RP-HPLC, hydrophobic interactions govern retention, meaning more non-polar O-alkylglycerolipids (e.g., those with longer or more saturated alkyl chains) will be retained longer and elute later alwsci.comaocs.orgresearchgate.net. This mode is highly effective for separating this compound molecular species based on their alkyl chain length and degree of unsaturation aocs.orgnih.govchromatographyonline.com.

HPLC is often coupled with detectors such as Evaporative Light Scattering Detectors (ELSD) or, more commonly, Mass Spectrometry (MS) for enhanced sensitivity, identification, and quantification hplc.euaocs.orgnih.govchromatographyonline.comnih.gov. HPLC-MS allows for the separation of isobaric and isomeric lipid forms and provides molecular weight and fragmentation information for definitive identification nih.govchromatographyonline.comnih.gov.